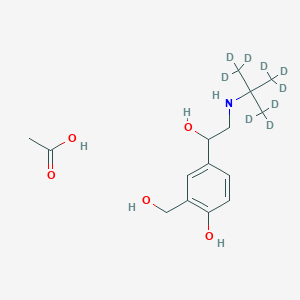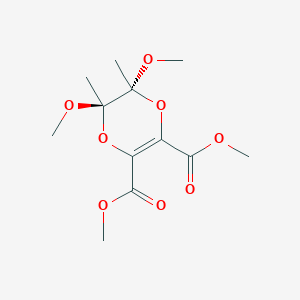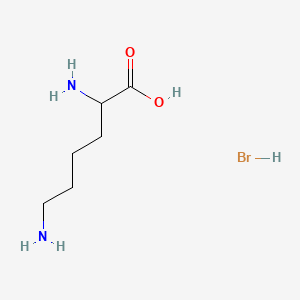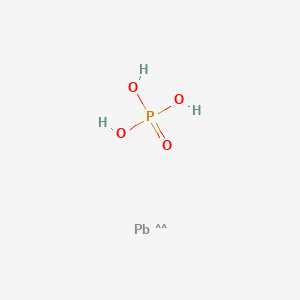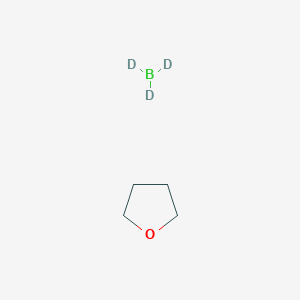
Oxolane;trideuterioborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxolane;trideuterioborane is a compound that combines oxolane, a cyclic ether, with trideuterioborane, a boron-containing compoundIt is widely used as a solvent and a precursor to polymers . Trideuterioborane is a deuterated form of borane, which is used in various chemical reactions and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxolane;trideuterioborane typically involves the reaction of oxolane with trideuterioborane under controlled conditions. . The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of oxolane involves the acid-catalyzed dehydration of 1,4-butanediol, which is derived from the condensation of acetylene with formaldehyde followed by hydrogenation . The production of trideuterioborane involves the deuteration of borane, which can be achieved through various methods, including the reaction of borane with deuterium gas.
Analyse Chemischer Reaktionen
Types of Reactions
Oxolane;trideuterioborane undergoes various chemical reactions, including:
Oxidation: Oxolane can be oxidized to produce succinic acid or other oxidation products.
Reduction: Trideuterioborane can participate in reduction reactions, acting as a reducing agent.
Substitution: Both oxolane and trideuterioborane can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation of oxolane can produce succinic acid, while reduction reactions involving trideuterioborane can yield deuterated organic compounds.
Wissenschaftliche Forschungsanwendungen
Oxolane;trideuterioborane has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of deuterium-labeled compounds and their biological effects.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of oxolane;trideuterioborane involves its interaction with molecular targets and pathways in chemical reactions. Oxolane acts as a solvent and stabilizer, facilitating the dissolution and reaction of other compounds . Trideuterioborane, as a reducing agent, participates in electron transfer reactions, reducing other compounds and forming deuterated products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofuran (Oxolane): A cyclic ether with similar solvent properties.
Borane: A boron-containing compound used in reduction reactions.
Deuterated Compounds: Compounds labeled with deuterium, used in various research applications.
Uniqueness
Oxolane;trideuterioborane is unique due to its combination of oxolane and trideuterioborane, providing both solvent properties and reducing capabilities. The presence of deuterium in trideuterioborane makes it valuable for research involving isotopic labeling and tracing.
Eigenschaften
Molekularformel |
C4H11BO |
|---|---|
Molekulargewicht |
88.96 g/mol |
IUPAC-Name |
oxolane;trideuterioborane |
InChI |
InChI=1S/C4H8O.BH3/c1-2-4-5-3-1;/h1-4H2;1H3/i;1D3 |
InChI-Schlüssel |
RMCYTHFAWCWRFA-SVLQTQOOSA-N |
Isomerische SMILES |
[2H]B([2H])[2H].C1CCOC1 |
Kanonische SMILES |
B.C1CCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


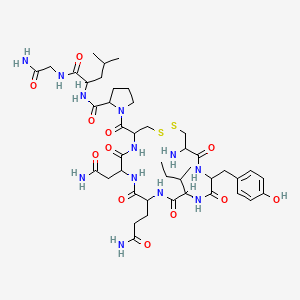



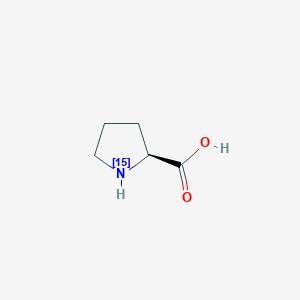
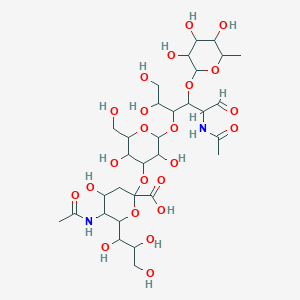
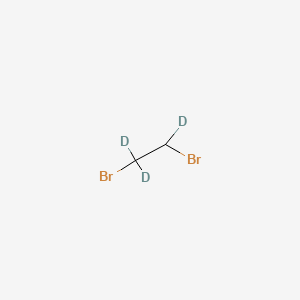
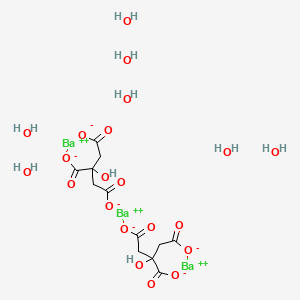
![7',19'-dihydroxy-1-oxospiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid;7',19'-dihydroxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid](/img/structure/B15088739.png)
